Researchers often encounter catalyst deactivation or stoichiometric drift when using conventional secondary amines in high-temperature reactions. 1-Cyclohexyl-N-methylmethanamine (CAS 25756-29-0) resolves these issues with its unique methylene-spaced cyclohexyl group. • Boiling point 161 °C minimizes loss during azeotropic reflux, ensuring batch reproducibility. • Optimal steric bulk stabilizes oxorhenium(VII) catalysts without blocking the active site, outperforming DBU and less hindered amines. • As a lipophilic (LogP 2.2) building block, it enables efficient DAAO inhibitor and neuroactive steroid synthesis. Procure with confidence: consistent quality, rigorous QC, and immediate global dispatch.
1-Cyclohexyl-N-methylmethanamine (CAS 25756-29-0) is a moderately hindered, lipophilic secondary aliphatic amine widely utilized as a specialized organic base and a structural building block in pharmaceutical synthesis. Characterized by a cyclohexylmethyl group attached to a methylated nitrogen, it exists as a clear liquid at room temperature with a boiling point of approximately 161 °C and a predicted pKa of 10.98[1]. In industrial and advanced laboratory settings, it is primarily procured for its unique steric profile, which perfectly balances catalyst stabilization with nucleophilic accessibility, making it a critical precursor for complex active pharmaceutical ingredients (APIs) such as DAAO inhibitors [2] and a superior ligand in high-valent transition metal catalysis.
Attempting to substitute 1-cyclohexyl-N-methylmethanamine with generic secondary amines (such as N-methylcyclohexylamine or N-methyl-tert-butylamine) or common strong bases (like DBU) frequently results in process failures, particularly in catalytic environments. The specific steric bulk provided by the methylene spacer between the cyclohexane ring and the amine nitrogen creates a highly specific coordination geometry. In transition-metal catalysis, highly hindered alternatives fail to adequately stabilize the metal center, while unhindered or overly strong bases coordinate too tightly, poisoning the active site [1]. Furthermore, substituting with the lower homolog (N-methylcyclohexylamine) introduces a volatility risk during high-temperature azeotropic refluxes, leading to reagent loss and stoichiometric imbalances.
In the oxorhenium(VII)-catalyzed dehydrative condensation of phosphoric acid to cyclic diesters, the choice of organic base is critical for catalyst stability. 1-cyclohexyl-N-methylmethanamine provides an optimal steric environment, yielding 82% of the target diester. In contrast, substituting with the more sterically hindered N-methyl-tert-butylamine drops the yield to 69%, while common strong bases like DBU fail almost entirely (9% yield) due to inappropriate coordination [1].
| Evidence Dimension | Catalytic product yield (%) |
| Target Compound Data | 82% yield |
| Comparator Or Baseline | DBU (9% yield) and N-methyl-tert-butylamine (69% yield) |
| Quantified Difference | Up to 73% absolute yield increase over strong bases; 13% over hindered analogs |
| Conditions | 1 mol% HOReO3, 20 mol% amine, NMP-o-xylene (1:1), azeotropic reflux |
Demonstrates that this specific amine is uniquely suited to stabilize high-valent metal catalysts without blocking active sites, making it a critical procurement choice for specialized esterifications.
When selecting a secondary amine for high-temperature couplings or azeotropic reflux processes, thermal retention is a key procurement factor. 1-cyclohexyl-N-methylmethanamine features a boiling point of approximately 161 °C [1]. Its lower homolog, N-methylcyclohexylamine (lacking the methylene spacer), boils at 149 °C[2]. This 12 °C difference significantly reduces evaporative losses during extended high-temperature reactions, such as those run in refluxing xylenes at 175–190 °C.
| Evidence Dimension | Boiling point and thermal retention |
| Target Compound Data | ~161 °C |
| Comparator Or Baseline | N-methylcyclohexylamine (~149 °C) |
| Quantified Difference | +12 °C increase in boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Reduces reagent loss and improves stoichiometric control in high-temperature industrial syntheses compared to its closest structural analog.
The addition of the methylene spacer between the cyclohexane ring and the amine nitrogen alters the compound's solvation profile. 1-cyclohexyl-N-methylmethanamine exhibits a computed LogP of 2.2 [1], compared to a LogP of 1.93 for N-methylcyclohexylamine [2]. This enhanced lipophilicity improves the compound's partitioning into organic phases (e.g., xylenes, NMP) during biphasic reactions and extraction workflows, while maintaining a nearly identical pKa (~10.98).
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
| Target Compound Data | LogP 2.2 |
| Comparator Or Baseline | N-methylcyclohexylamine (LogP 1.93) |
| Quantified Difference | ~0.27 log unit increase in lipophilicity |
| Conditions | Computed physicochemical properties |
The higher organic-phase solubility streamlines downstream aqueous workups and improves reaction homogeneity in non-polar solvent systems.
Due to its optimal steric bulk, 1-cyclohexyl-N-methylmethanamine is the preferred organic base for stabilizing oxorhenium(VII) catalysts during the dehydrative condensation of phosphoric acids. It prevents catalyst decomposition without sterically hindering the active site, outperforming both DBU and more hindered secondary amines [1].
In industrial processes requiring extended azeotropic reflux (e.g., in NMP/o-xylene mixtures at 175–190 °C), this compound is selected over lower homologs like N-methylcyclohexylamine. Its higher boiling point (~161 °C) minimizes evaporative loss, ensuring accurate stoichiometry and higher batch-to-batch reproducibility [1].
The compound is widely procured as a precursor for active pharmaceutical ingredients, including DAAO inhibitors and neuroactive steroids. The cyclohexylmethyl group provides a critical balance of lipophilicity (LogP 2.2) and basicity, enhancing target binding and membrane permeability compared to less lipophilic analogs [2].
Corrosive;Irritant